SHetA2 - 361483-66-1

SHetA2

Catalog Number: EVT-283186
CAS Number: 361483-66-1
Molecular Formula: C20H23N3O2S2
Molecular Weight: 401.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Flexible Heteroarotinoid Sulfur Heteroarotinoid A2 is an orally bioavailable, synthetic flexible heteroarotinoid (Flex-Het), with antineoplastic activity. Upon oral administration, Flex-Het sulfur heteroarotinoid A2 (SHetA2) binds to the three related heat shock protein A (HSPA) chaperone proteins HSPA5 (78-kDa glucose-regulated protein; Grp78; BiP), HSPA8 (Hsc70) and HSPA9 (mortalin), and disrupts their binding to client proteins. This may induce G1 cell cycle arrest and apoptosis, and inhibit tumor cell growth, migration and invasion. Grp78, hsc70, and mortalin play important roles in ensuring the proper folding, function, and cellular localization of their client proteins, which are important for cell survival; they are mutated in certain cancer types.
Source and Classification

SHetA2 was developed from a series of structural refinements within the Flex-Hets family, with significant contributions from research conducted at Oklahoma State University. The compound is classified as an antineoplastic agent due to its ability to inhibit tumor growth and induce apoptosis in cancer cells. Its mechanism of action involves the degradation of cyclin D1, a protein that regulates cell cycle progression, thereby promoting cell cycle arrest and apoptosis in malignant cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of SHetA2 involves two primary methods:

  1. Initial Six-Step Synthesis: This method begins with the formation of a thiol compound that undergoes a series of reactions including Michael addition, Grignard reaction, dehydration-cyclization, nitration, and reduction steps to yield SHetA2 .
  2. Alternative Five-Step Synthesis: Developed to improve yields, this method utilizes 4-acetamidothiophenol as the starting material. The process includes 1,4-addition to mesityl oxide followed by reaction with methyllithium, cyclization using aluminum chloride, and subsequent hydrolysis to obtain the key intermediate before final conversion to SHetA2 .

Both methods highlight the importance of optimizing reaction conditions to enhance yield and purity.

Molecular Structure Analysis

Structure and Data

SHetA2 features a complex molecular structure characterized by:

  • A sulfur-containing heterocyclic ring
  • A thiourea linker
  • A 4-nitrophenyl substituent

The molecular formula is C17H22N2O2S, and it has notable structural features that contribute to its biological activity. The presence of dimethyl groups on the sulfur-containing ring enhances its hydrophobic properties, which are crucial for its interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

SHetA2 undergoes various chemical transformations that are essential for its bioactivity:

  • Degradation of Cyclin D1: SHetA2 promotes the degradation of cyclin D1 by releasing it from chaperone proteins, leading to its phosphorylation and subsequent ubiquitination. This process is critical for inducing cell cycle arrest in cancer cells .
  • Metabolism Studies: The compound's metabolism has been studied using human and rat liver microsomes to identify metabolites formed during biotransformation. Techniques such as high-performance liquid chromatography coupled with ultraviolet detection are employed to monitor these reactions .
Mechanism of Action

Process and Data

The mechanism by which SHetA2 exerts its anticancer effects involves several key processes:

  1. Induction of Apoptosis: SHetA2 enhances apoptosis through extrinsic pathways by upregulating death receptor 5 and downregulating survival proteins like cellular FLICE-inhibitory protein (c-FLIP) .
  2. Cell Cycle Arrest: By degrading cyclin D1, SHetA2 effectively halts the cell cycle progression in cancer cells, particularly in endometrial and ovarian cancer models .
  3. Synergistic Effects: In combination with other chemotherapeutic agents like paclitaxel, SHetA2 has shown enhanced therapeutic effects without increasing toxicity levels .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

SHetA2 exhibits several important physical and chemical properties:

  • Molecular Weight: Approximately 318.43 g/mol
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
  • Stability: The compound shows stability under physiological conditions but is subject to metabolic degradation in vivo.

These properties are critical for determining appropriate dosing regimens in clinical applications .

Applications

Scientific Uses

SHetA2 is primarily being studied for its applications in oncology:

  • Anticancer Therapy: It is being evaluated for efficacy against various cancers including ovarian and endometrial cancers.
  • Clinical Trials: Currently undergoing phase I clinical trials for advanced or recurrent cancers (ClinicalTrials.gov: NCT04928508) to assess safety profiles and therapeutic potential .
  • Research Tool: Its mechanism of action provides valuable insights into cell cycle regulation and apoptosis pathways, making it a significant compound for further research in cancer biology.
Introduction to SHetA2: Evolution from Retinoid Derivatives

Historical Development of Heteroarotinoids (Hets) and Flexible Heteroarotinoids (Flex-Hets)

The development of SHetA2 ({[4-nitrophenylamino][(2,2,4,4-tetramethylthiochroman-6-yl)amino]methane-1-thione]}) represents a strategic evolution from classical retinoids, driven by the need to overcome toxicity limitations. Early retinoids like all-trans retinoic acid (RA) exhibited potent anti-cancer activity but induced severe toxicities (bone fractures, hepatotoxicity, teratogenicity) at therapeutic doses [2] [3]. Arotinoids, developed to enhance stability and potency, showed 1000-fold greater toxicity than RA due to metabolic oxidation and accumulation [2] [6]. This led to the first-generation Heteroarotinoids (Hets), where oxygen or sulfur heteroatoms replaced gem-dimethyl groups in the cyclic ring. This modification prevented oxidation-related toxicity, reducing Hets' toxicity by 1000-fold compared to arotinoids while maintaining anti-cancer efficacy [2] [8].

A paradigm shift occurred with the development of Flexible Heteroarotinoids (Flex-Hets), characterized by urea or thiourea linkers replacing rigid bonds between aromatic rings. This innovation enhanced conformational flexibility, allowing better adaptation to biological targets. Crucially, Flex-Hets like SHetA2 were discovered using 3D organotypic cancer cultures that modeled tissue-level responses, revealing potent apoptosis induction absent in earlier Hets [1] [6]. SHetA2 emerged as the lead Flex-Het due to its broad-spectrum efficacy across the NCI-60 cancer cell line panel and exceptional therapeutic ratio—inhibiting cancer cells at micromolar concentrations (IC~50~ ~1–5 µM) while sparing normal epithelial, endometrial, and fibroblast cultures [3] [6].

Table 1: Evolution of Retinoid-Based Anti-Cancer Agents

GenerationRepresentative StructureKey InnovationsToxicity Profile
Natural RetinoidsAll-trans retinoic acidEndogenous differentiation controlHigh (MTD~10~: 10 mg/kg/day; teratogenic)
ArotinoidsTTNPB (7)Rigid aromatic ring; enhanced potencyExtreme (1000× RA toxicity)
First-Gen HetsSHet50 (3b)Sulfur/oxygen heteroatoms; reduced oxidationModerate (MTD~10~: 32–34 mg/kg/day)
Flex-HetsSHetA2 (10a)Thiourea linker; receptor independenceNegligible (no teratogenicity/irritancy)

Structural Innovations: Thiourea Linkers and Sulfur-Containing Heterocyclic Modifications

SHetA2’s molecular architecture features two critical innovations: a thiourea linker and a tetramethylthiochroman ring. The thiourea group (-N-C(S)-N-) provides a 3-atom spacer between its two aromatic domains (4-nitrophenyl and thiochroman rings), introducing rotational freedom absent in rigid retinoids. X-ray crystallography and NMR studies confirm extensive intramolecular hydrogen bonding between the thiourea’s sulfur and adjacent N-H groups, stabilizing a bioactive conformation optimal for target engagement [9] [7]. Replacing thiourea with urea (-N-C(O)-N-) slightly reduced potency, while shortening the linker abolished activity entirely [5] [7].

The tetramethylthiochroman ring incorporates a sulfur heteroatom and four methyl groups creating a sterically crowded, non-planar system. This "distorted" geometry contrasts sharply with planar quinoline rings in earlier analogs. When compared head-to-head, quinoline-based Flex-Hets exhibited markedly reduced anti-cancer activity against A2780 ovarian cancer cells (IC~50~ >10 µM vs. SHetA2’s IC~50~ = 1.8 µM), underscoring the importance of the flexible thiochroman unit [7] [9]. The 4-nitro group on the terminal phenyl ring further optimized activity; replacing it with ethoxycarbonyl (-CO~2~Et) reduced potency by 2–3 fold [9]. Second-generation Flex-Hets with extended 4-atom acrylamide linkers showed comparable activity to SHetA2 but did not surpass it, validating the lead’s structural optimality [5].

Table 2: Impact of Structural Elements on SHetA2 Analogs' Bioactivity

Structural Element ModifiedModification TestedEffect on A2780 Ovarian Cancer IC~50~Key Biochemical Consequence
Linker ChemistryThiourea (-N-C(S)-N-)1.8 µM (reference)Optimal H-bonding; target affinity
Urea (-N-C(O)-N-)~2.5 µMReduced conformational stability
Rigid 2-atom linker>10 µMLoss of target engagement
Heterocyclic CoreTetramethylthiochroman (SHetA2)1.8 µMDistorted geometry; membrane penetration
Planar quinoline>10 µMPoor cellular uptake/retention
Terminal Group4-NO~2~1.8 µMElectron withdrawal; H-bond acceptance
4-CO~2~Et3–5 µMReduced electronic polarization

Divergence from Retinoic Acid Receptor (RAR)-Dependent Mechanisms

Unlike natural retinoids and early Hets, SHetA2 operates independently of retinoic acid receptors (RAR/RXR), eliminating receptor-associated toxicities (skin irritation, teratogenesis). Key evidence includes:

  • Lack of RARE Transactivation: SHetA2 fails to activate Retinoic Acid Response Elements (RAREs) in reporter assays, unlike RAR-agonists such as SHet50 [2] [6].
  • Differential Gene Regulation: Microarray analysis of SHetA2-treated ovarian cancer cells shows downregulation of Thymidine Phosphorylase (TP) and Thrombospondin-4 (TSP-4)—genes not modulated by classical retinoid pathways [1].
  • In Vivo Safety: SHetA2 causes no teratogenicity in zebrafish or rodent models, contrasting sharply with RAR-active retinoids [3] [6].

SHetA2’s RAR-independent mechanism centers on mitochondrial targeting and HSP70 disruption:

  • Mortalin (HSPA9) Inhibition: SHetA2 binds mortalin, a mitochondrial HSP70 chaperone, disrupting its complexes with p53 and p66Shc. This releases p53 to activate apoptosis and enables p66Shc-mediated ROS generation [2].
  • Bcl-2 Family Modulation: In renal and ovarian cancer cells, SHetA2 selectively reduces anti-apoptotic Bcl-2 and Bcl-xL proteins while increasing pro-apoptotic Bax, triggering mitochondrial outer membrane permeabilization and caspase-9 activation [6] [7].
  • NF-κB Repression: SHetA2 inhibits NF-κB transcriptional activity, downregulating cyclin D1 (inducing G~1~ arrest) and relieving repression of E-cadherin (promoting differentiation) [6].

Table 3: Molecular Targets and Functional Consequences of SHetA2

Target Protein/PathwayEffect of SHetA2Functional Consequence in Cancer CellsValidation Method
Mortalin (HSPA9)Disrupts p53/p66Shc complexesp53-mediated apoptosis; ROS generationDrug-affinity chromatography [2]
Bcl-2/Bcl-xLDownregulationMitochondrial permeabilization; caspase-9 activationWestern blotting [6] [7]
NF-κBTranscriptional repressionCyclin D1↓ (G~1~ arrest); E-cadherin↑ (differentiation)Luciferase reporter assays [6]
Angiogenic FactorsVEGF/FGF↓; TSP-4↓; TP↓Inhibition of endothelial tube formationConditioned media assays [1]

Additionally, SHetA2 exerts anti-angiogenic effects by altering cytokine secretion from cancer cells. It reduces pro-angiogenic VEGF and bFGF while inhibiting thymidine phosphorylase (TP), a key enzyme generating angiogenic metabolites. Conditioned media from SHetA2-treated cancer cells fail to stimulate endothelial tube formation, confirming indirect anti-angiogenesis [1]. Direct effects on endothelial cells involve G~1~ cell cycle arrest via cyclin D1 loss—further demonstrating its multi-targeted, RAR-independent biology [1].

Concluding Remarks

SHetA2 exemplifies rational drug evolution—from toxicity-plagued retinoids to a target-flexible anti-cancer agent. Its thiourea-linked, sulfur-rich architecture bypasses RAR dependence while engaging mortalin, Bcl-2, and NF-κB pathways. This repositions retinoid chemistry beyond nuclear receptors toward mitochondrial proteostasis and transcriptional reprogramming, offering a versatile scaffold for oncology therapeutics.

Properties

CAS Number

361483-66-1

Product Name

SHetA2

IUPAC Name

1-(4-nitrophenyl)-3-(2,2,4,4-tetramethyl-3H-thiochromen-6-yl)thiourea

Molecular Formula

C20H23N3O2S2

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C20H23N3O2S2/c1-19(2)12-20(3,4)27-17-10-7-14(11-16(17)19)22-18(26)21-13-5-8-15(9-6-13)23(24)25/h5-11H,12H2,1-4H3,(H2,21,22,26)

InChI Key

FWWKIYPMUZVMQG-UHFFFAOYSA-N

SMILES

CC1(CC(SC2=C1C=C(C=C2)NC(=S)NC3=CC=C(C=C3)[N+](=O)[O-])(C)C)C

Solubility

Soluble in DMSO

Synonyms

SHetA2; SHetA-2; SHetA 2; NSC721689; NSC 721689; NSC-721689.

Canonical SMILES

CC1(CC(SC2=C1C=C(C=C2)NC(=S)NC3=CC=C(C=C3)[N+](=O)[O-])(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.